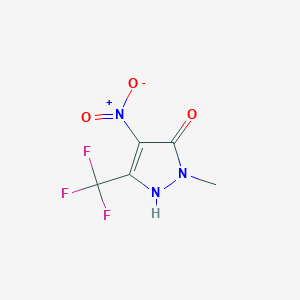
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C5H4F3N3O2 and a molecular mass of 195.10 g/mol . This compound belongs to the pyrazole family, which is known for its diverse range of biological and chemical properties.
Méthodes De Préparation
The synthesis of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the nitration of a pyrazole precursor. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated by vacuum filtration and crystallization from acetone .
Analyse Des Réactions Chimiques
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with other similar compounds such as:
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with a propyl group instead of a trifluoromethyl group.
3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
The unique combination of the nitro and trifluoromethyl groups in this compound gives it distinct chemical and biological properties that make it valuable for various applications.
Propriétés
Formule moléculaire |
C5H4F3N3O3 |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
2-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H4F3N3O3/c1-10-4(12)2(11(13)14)3(9-10)5(6,7)8/h9H,1H3 |
Clé InChI |
NPNFLAPEDPMDCH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(N1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


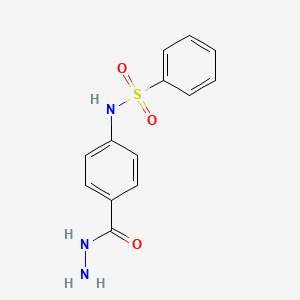
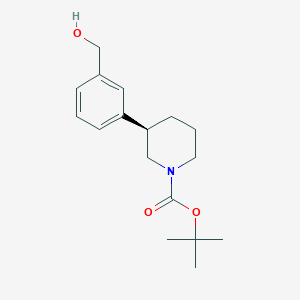
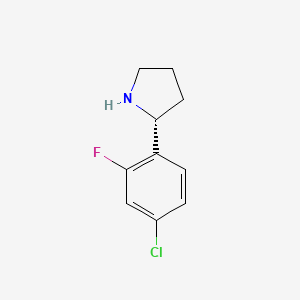
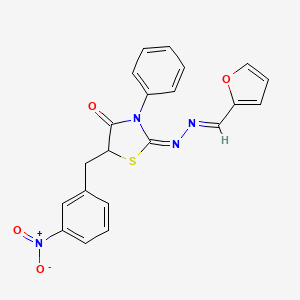
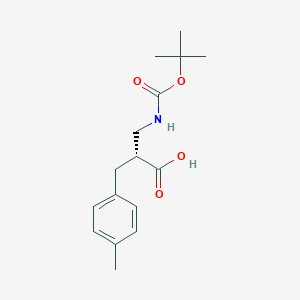
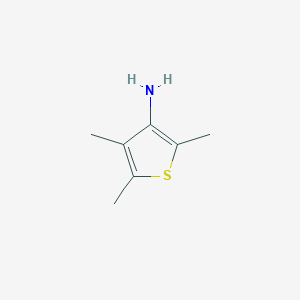
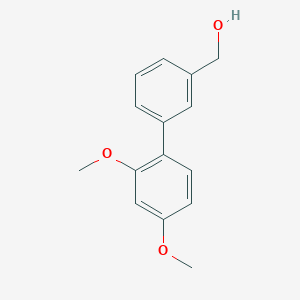
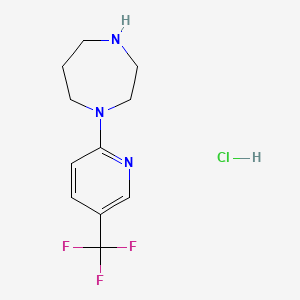
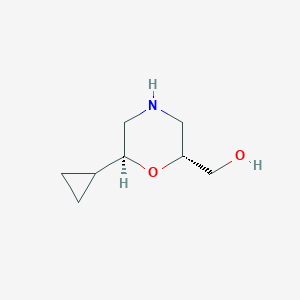
![tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate](/img/structure/B12989621.png)


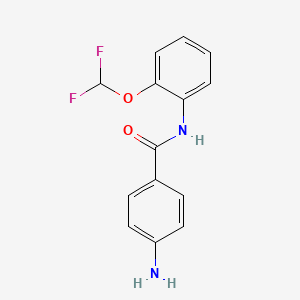
![tert-Butyl 8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B12989656.png)
